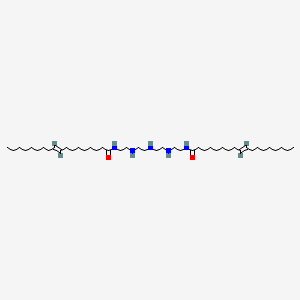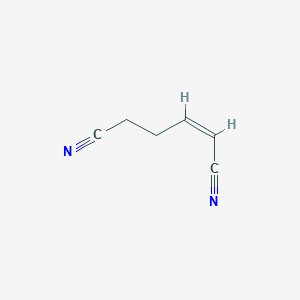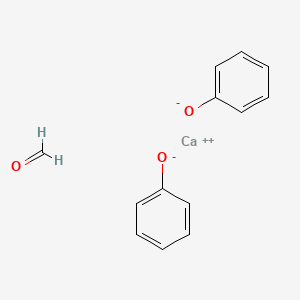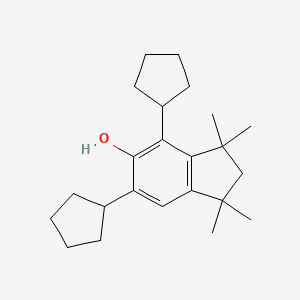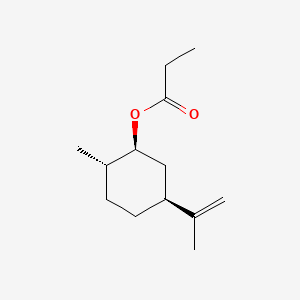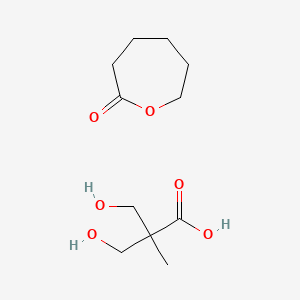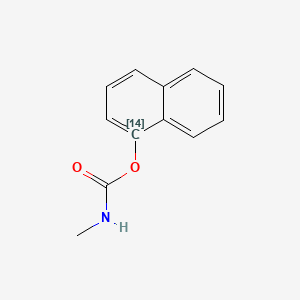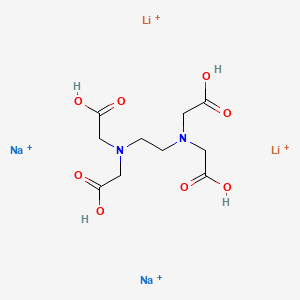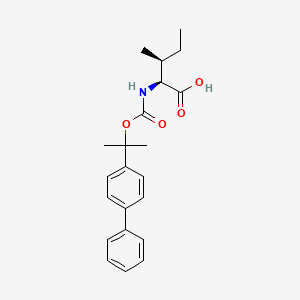
Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate is a chemical compound with the molecular formula C_16H_26N_2O_6S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of hydroxyethyl and hydroxyphenyl groups attached to an ammonium ion, which is further bonded to a sulphate ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate typically involves the reaction of 4-hydroxyphenylamine with ethylene oxide in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product. The resulting intermediate is then treated with sulphuric acid to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyethyl and hydroxyphenyl groups facilitate binding to specific sites on proteins and enzymes, modulating their activity. The sulphate ion plays a crucial role in stabilizing the overall structure and enhancing the compound’s solubility in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate
- Bis((2-hydroxyethyl)(3-hydroxyphenyl)ammonium) sulphate
- Bis((2-hydroxyethyl)(4-methoxyphenyl)ammonium) sulphate
Uniqueness
Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate stands out due to its specific structural arrangement, which imparts unique chemical and physical properties. The presence of both hydroxyethyl and hydroxyphenyl groups enhances its reactivity and versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
93805-08-4 |
|---|---|
Formule moléculaire |
C16H24N2O8S |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
2-hydroxyethyl-(4-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/2C8H11NO2.H2O4S/c2*10-6-5-9-7-1-3-8(11)4-2-7;1-5(2,3)4/h2*1-4,9-11H,5-6H2;(H2,1,2,3,4) |
Clé InChI |
NHRASMKGFSHAOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[NH2+]CCO)O.C1=CC(=CC=C1[NH2+]CCO)O.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



